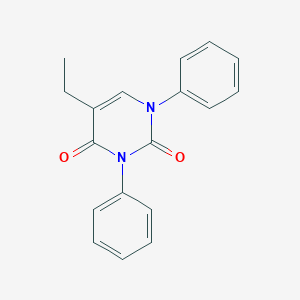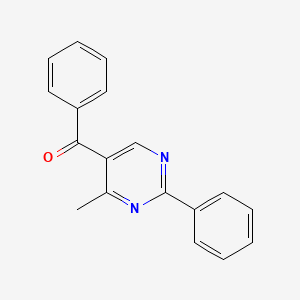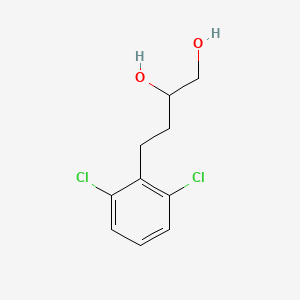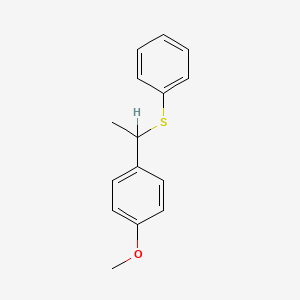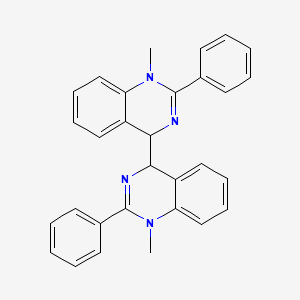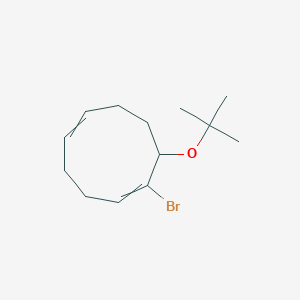
1-Bromo-9-tert-butoxycyclonona-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-9-tert-butoxycyclonona-1,5-diene is a chemical compound known for its unique structure and reactivity It belongs to the class of brominated dienes, which are compounds containing two double bonds and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene can be synthesized through several methods. One common approach involves the bromination of 9-tert-butoxycyclonona-1,5-diene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Production of epoxides or hydroxylated compounds.
Reduction: Saturated hydrocarbons or partially reduced intermediates.
Aplicaciones Científicas De Investigación
1-Bromo-9-tert-butoxycyclonona-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
Mecanismo De Acción
The mechanism by which 1-Bromo-9-tert-butoxycyclonona-1,5-diene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and double bonds make it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its reactivity is influenced by the electronic and steric effects of the tert-butoxy group, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
1-Bromo-9-(tert-butyldimethylsilyloxy)nonane: Another brominated compound with a similar structure but different functional groups.
9-Bromo-1-nonanol: A brominated alcohol with different reactivity and applications.
tert-Butyldimethylsilyl chloride: A silylating agent used in organic synthesis.
Uniqueness: 1-Bromo-9-tert-butoxycyclonona-1,5-diene is unique due to the presence of both a bromine atom and a tert-butoxy group, which confer distinct reactivity and stability. This combination allows for selective transformations and the synthesis of complex molecules that may not be achievable with other similar compounds.
Propiedades
Número CAS |
60996-45-4 |
|---|---|
Fórmula molecular |
C13H21BrO |
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclonona-1,5-diene |
InChI |
InChI=1S/C13H21BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h4,6,9,12H,5,7-8,10H2,1-3H3 |
Clave InChI |
WXOSHELXGBQWDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCC=CCCC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


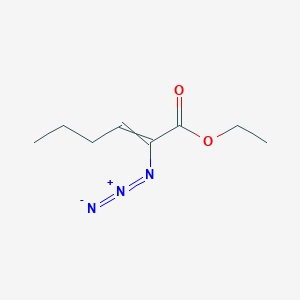

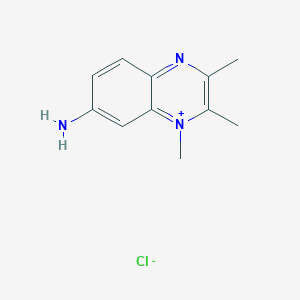
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)
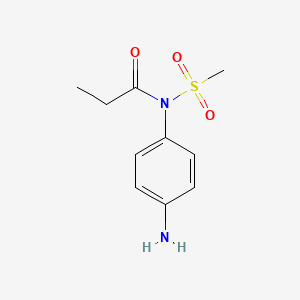
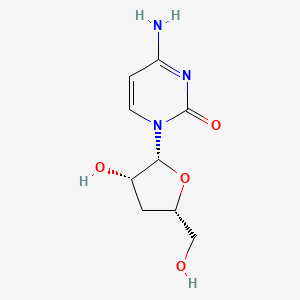
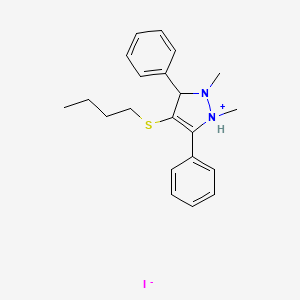
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
